![molecular formula C21H25BrN2O2S B10773755 2-((4-(3-(4-Bromophenyl)benzo[d]isothiazol-6-yloxy)butyl)(ethyl)amino)ethanol hydrochloride](/img/structure/B10773755.png)
2-((4-(3-(4-Bromophenyl)benzo[d]isothiazol-6-yloxy)butyl)(ethyl)amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID22533316C3” is a synthetic organic ligand. It is part of a class of compounds that have been studied for their activity across multiple targets and species
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “PMID22533316C3” involves a series of synthetic steps that include the use of specific reagents and reaction conditions. The exact synthetic route and conditions are typically detailed in scientific literature and patents. For instance, a common method might involve the use of dichloromethane and methanol as solvents, with additional reagents such as hydroxypropyl methylcellulose and pluronic F-127 .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of high-pressure homogenizers and chromatography techniques to purify the compound. The process would be optimized to ensure high yield and purity, suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
“PMID22533316C3” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution reactions .
Scientific Research Applications
“PMID22533316C3” has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Medicine: It may be explored for its therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which “PMID22533316C3” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “PMID22533316C3” include other synthetic organic ligands that share structural or functional similarities. Examples include compounds with similar ligand activity profiles or those that target similar molecular pathways .
Uniqueness
What sets “PMID22533316C3” apart from similar compounds is its unique combination of chemical properties and biological activity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H25BrN2O2S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
2-[4-[[3-(4-bromophenyl)-1,2-benzothiazol-6-yl]oxy]butyl-ethylamino]ethanol |
InChI |
InChI=1S/C21H25BrN2O2S/c1-2-24(12-13-25)11-3-4-14-26-18-9-10-19-20(15-18)27-23-21(19)16-5-7-17(22)8-6-16/h5-10,15,25H,2-4,11-14H2,1H3 |
InChI Key |
XHOKJNHLSGAYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCOC1=CC2=C(C=C1)C(=NS2)C3=CC=C(C=C3)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
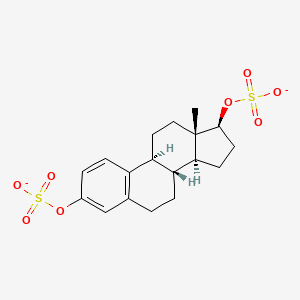
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
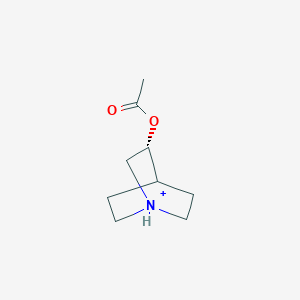
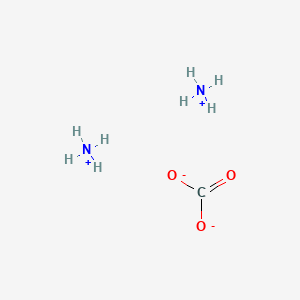
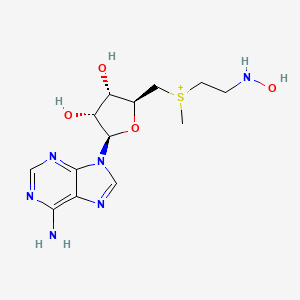
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
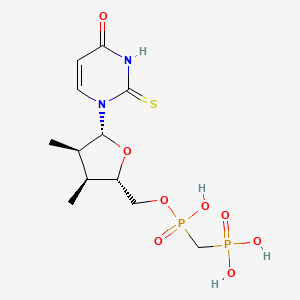
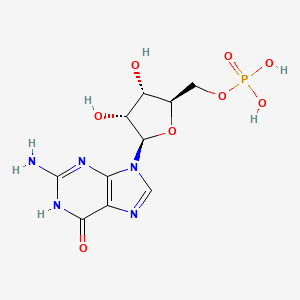
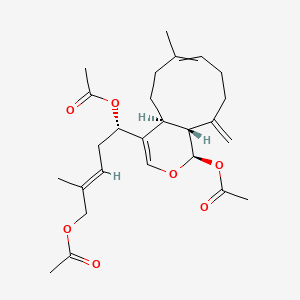
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)
![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
